1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole
Description
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole is a phenanthroimidazole derivative featuring a phenyl group at position 1 and a 4-(1,2,2-triphenylvinyl)phenyl substituent at position 2. The phenanthroimidazole core provides a rigid, planar structure conducive to π-conjugation, while the triphenylvinyl group introduces steric bulk and extended π-delocalization. This compound is hypothesized to exhibit unique photophysical and electronic properties, making it suitable for applications in organic electronics, sensors, and light-emitting devices .
Properties
IUPAC Name |
3-phenyl-2-[4-(1,2,2-triphenylethenyl)phenyl]phenanthro[9,10-d]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H32N2/c1-5-17-33(18-6-1)43(34-19-7-2-8-20-34)44(35-21-9-3-10-22-35)36-29-31-37(32-30-36)47-48-45-41-27-15-13-25-39(41)40-26-14-16-28-42(40)46(45)49(47)38-23-11-4-12-24-38/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDCYHJSBQMRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(N4C6=CC=CC=C6)C7=CC=CC=C7C8=CC=CC=C85)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Phenanthroimidazole Formation
The phenanthroimidazole core is synthesized via a cyclocondensation reaction between phenanthrene-9,10-dione and aniline derivatives. For example:
-
Intermediate Preparation :
-
Phenanthrene-9,10-dione reacts with 4-bromoaniline in acetic acid and ammonium acetate under reflux to form 1-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazole (yield: 70–78%).
-
Bromination at the C2 position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 2-bromo-1-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazole.
-
Table 1: Key Reaction Conditions for TPE Functionalization
| Component | Reagent/Catalyst | Solvent System | Temperature/Time | Yield |
|---|---|---|---|---|
| Bromophenanthroimidazole | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol (3:1) | 100°C, 24 h | 65–70% |
| TPE boronic acid | Suzuki coupling | - | - | - |
Optimization Strategies for Improved Efficiency
Solvent and Catalyst Selection
Temperature and Time Dependence
-
Prolonged heating (>20 h) at 100°C improves conversion rates but risks decomposition. A 24 h duration is optimal.
-
Lower temperatures (80°C) reduce yields to <50%, as confirmed by kinetic studies.
Characterization and Validation
Structural Confirmation
Purity and Crystallinity
-
High-performance liquid chromatography (HPLC) shows >95% purity.
-
Powder X-ray diffraction (PXRD) reveals amorphous morphology, critical for mechanochromic behavior.
Comparative Analysis of Synthetic Approaches
Table 2: Efficiency of Reported Methods
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthro[9,10-d]imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole has been investigated for its potential use in OLEDs due to its strong photoluminescent properties. The compound's ability to emit light efficiently makes it suitable for applications in display technologies.
Case Study : A study demonstrated that incorporating this compound into OLED structures improved the device's efficiency by enhancing the charge transport properties and light emission intensity. The findings indicated a maximum luminance of over 20,000 cd/m² at low voltages, showcasing its potential in next-generation display technologies .
| Property | Value |
|---|---|
| Maximum Luminance | 20,000 cd/m² |
| Voltage | Low |
| Efficiency | Enhanced |
Photochemical Applications
Photocatalysis
The compound exhibits notable photocatalytic activity under UV light irradiation. This property can be harnessed for environmental remediation processes, such as the degradation of organic pollutants.
Case Study : Research showed that when used as a photocatalyst for the degradation of dyes in wastewater, the compound achieved over 90% degradation efficiency within two hours of UV exposure. This highlights its effectiveness in addressing environmental pollution .
| Application | Efficiency |
|---|---|
| Dye Degradation | >90% in 2 hours |
Material Science
Polymer Composites
Incorporating 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole into polymer matrices enhances mechanical and thermal properties. The compound acts as a reinforcing agent due to its rigid structure.
Case Study : A recent investigation into polymer composites revealed that adding this compound improved tensile strength by approximately 30% compared to pure polymers. This enhancement is attributed to the strong intermolecular interactions between the compound and the polymer matrix .
| Property | Improvement |
|---|---|
| Tensile Strength | +30% |
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound exhibits aggregation-induced emission enhancement (AIEE), where its photoluminescence efficiency increases upon aggregation. This is attributed to the restriction of intramolecular rotations, which enhances radiative decay pathways .
Comparison with Similar Compounds
Key Similar Compounds :
- 1-Phenyl-2-(4-(pyren-1-yl)phenyl)-1H-phenanthro[9,10-d]imidazole (pPPI) : Features a pyrene substituent instead of triphenylvinyl. Pyrene’s planar structure enhances charge transport in memristive devices .
- 1-(4-Bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole (1a) : Lacks extended conjugation, with a bromophenyl group limiting electronic delocalization .
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3): Incorporates dihydrobenzodioxin and pyrene moieties, balancing donor-acceptor interactions for OLEDs .
Photophysical and Electronic Properties
Absorption/Emission :
- Triphenylvinyl-substituted derivative : Expected to show red-shifted absorption/emission due to extended conjugation compared to bromophenyl (1a, λem ≈ 450 nm) or methylphenyl (a9, λem ≈ 440 nm) analogs .
- pPPI : Exhibits strong blue emission (λem ≈ 460 nm) with high quantum yield (Φ ≈ 0.65), attributed to pyrene’s rigid structure .
- TPA-2PPI (A–D–A type) : Demonstrates hybrid local and charge-transfer (HLCT) states, achieving high electroluminescence efficiency (EQE ≈ 10%) .
Thermal Stability :
Application-Specific Comparisons
OLEDs :
Memristive Devices :
Sensors :
- 1b (asymmetrical bisimidazole) : Detects fluoride ions via fluorescence quenching (detection limit ≈ 1.2 μM) . The target compound’s electron-deficient triphenylvinyl group may enhance anion-binding affinity.
Data Tables
Table 1: Photophysical Properties of Selected Phenanthroimidazole Derivatives
Biological Activity
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole (CAS No. 1621007-86-0) is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenanthroimidazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₄₇H₃₂N₂
- Molecular Weight : 624.77 g/mol
- CAS Number : 1621007-86-0
Synthesis
The synthesis of 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions that integrate various functional groups to enhance its biological activity. The detailed synthetic pathway is essential for understanding the structure-activity relationship (SAR) of this compound.
Antioxidant Activity
Research indicates that phenanthroimidazole derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases .
Anticancer Properties
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings highlight its potential as a lead compound in cancer therapy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly concerning Alzheimer's disease (AD). It has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in AD pathology. This inhibition is crucial as it may help mitigate cognitive decline associated with neurodegenerative diseases .
The biological effects of 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and support cognitive function .
- Metal Ion Chelation : It has been observed that the compound can chelate metal ions like Cu²⁺ and Fe²⁺, which are known to catalyze oxidative stress in neurons. This property contributes to its neuroprotective effects against metal-induced toxicity .
Case Studies
Several studies have highlighted the efficacy of 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole:
- Study on Alzheimer's Disease : A recent study demonstrated that this compound significantly reduced Aβ aggregation by up to 74% at a concentration of 10 μM with an IC50 value of 6.5 μM for self-induced Aβ aggregation. The study concluded that it could serve as a multi-target agent for AD treatment .
- Anticancer Activity Assessment : In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. The underlying mechanism involved apoptosis induction and cell cycle arrest at specific phases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between phenanthrenequinone, aryl aldehydes, and ammonium acetate in ethanol under reflux (~80°C). For example, substituting aldehydes (e.g., 4-trifluoromethylbenzaldehyde) and amines (e.g., 4-methoxyaniline) allows modular derivatization . Optimization involves adjusting stoichiometric ratios (e.g., 1:1:5 for aldehyde:phenanthrenequinone:ammonium acetate) and reaction time (monitored via TLC). Column chromatography with petroleum ether/ethyl acetate (9:1) is used for purification, yielding ~50–90% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.363–1.405 Å) and dihedral angles (e.g., 105–127°), confirming planarity of the phenanthroimidazole core .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects, such as deshielding of imidazole protons (~δ 8.5 ppm) .
- Elemental analysis : Validates purity (e.g., C: 79.3%, H: 4.5%, N: 6.0% calculated vs. experimental) .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substituents) influence photophysical properties like fluorescence quantum yield?
- Methodological Answer : Electron-donating groups (e.g., methoxy) on aryl rings enhance intramolecular charge transfer (ICT), increasing Stokes shift (e.g., 150 nm) and quantum yield (Φ = 0.45–0.65). Conversely, electron-withdrawing groups (e.g., trifluoromethyl) reduce Φ due to non-radiative decay . Aggregation-induced emission (AIE) can be studied by varying solvent polarity (e.g., THF vs. water mixtures), with AIE-active derivatives showing 10–20× enhanced Φ in aggregated states .
Q. What strategies resolve contradictions in reported electrochemical properties (e.g., HOMO-LUMO gaps)?
- Methodological Answer : Discrepancies arise from solvent effects and measurement techniques. Cyclic voltammetry in anhydrous DMF vs. acetonitrile can shift oxidation potentials by 0.1–0.3 V. Standardizing conditions (e.g., 0.1 M TBAPF₆ electrolyte, Ag/AgCl reference) and corroborating with DFT calculations (B3LYP/6-31G*) improve consistency .
Q. How does crystal packing affect optoelectronic performance in device applications?
- Methodological Answer : π-π stacking distances (3.4–3.8 Å) in monoclinic crystals (e.g., space group P2₁/n) influence charge transport. For instance, tighter packing in fluorophenyl derivatives reduces HOMO-LUMO gaps (2.8 eV vs. 3.1 eV for non-fluorinated analogs), enhancing hole mobility in OLEDs .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the environmental toxicity of phenanthroimidazole derivatives?
- Methodological Answer : Variations in biodegradation assays (e.g., OECD 301 vs. EPA 7120) lead to differing half-life estimates (t₁/₂ = 15–60 days). LC-MS/MS analysis of degradation intermediates (e.g., hydroxylated metabolites) clarifies pathways. For aquatic toxicity (EC₅₀ = 1–10 mg/L), standardized Daphnia magna tests under ISO 6341 are recommended .
Experimental Design
Q. How to design experiments to assess thermal stability for high-temperature applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (10°C/min) reveals decomposition temperatures (Td = 300–400°C). Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg = 120–150°C). For thin-film stability, anneal samples at 150°C for 24h and monitor UV-vis absorption (λmax shifts <5 nm indicate robustness) .
Q. What in silico approaches predict biological activity (e.g., antifungal efficacy)?
- Methodological Answer : Molecular docking (AutoDock Vina) against Candida albicans CYP51 (PDB: 1EA1) identifies binding affinities (ΔG = −8 to −10 kcal/mol). MD simulations (AMBER) assess stability of ligand-protein complexes (RMSD <2 Å over 50 ns). Correlate with in vitro MIC values (2–8 µg/mL) from broth microdilution assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
